1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a benzofuran ring and a pyridopyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Introduction of the Ethan-1-ol Moiety: This can be achieved through alkylation reactions.
Attachment of the Pyridopyrimidine Group: This step might involve nucleophilic substitution reactions where the pyridopyrimidine ring is introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or aldehydes.
Reduction: This might reduce nitro groups to amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-aminoethanol: Lacks the pyridopyrimidine group.
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine: Similar structure but different functional groups.
Uniqueness
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to the combination of the benzofuran and pyridopyrimidine rings, which might confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14(11-3-4-15-12(8-11)5-7-23-15)9-19-17-13-2-1-6-18-16(13)20-10-21-17/h1-4,6,8,10,14,22H,5,7,9H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSXMNNSHLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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